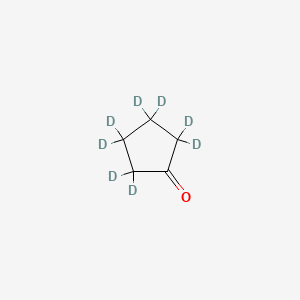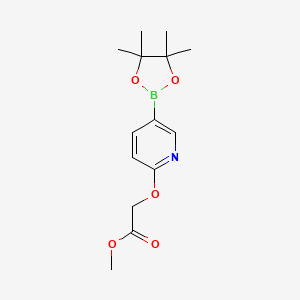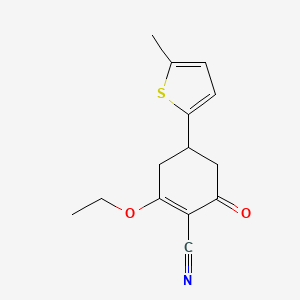
Cinchonidine sulphate
Übersicht
Beschreibung
Cinchonidine is an alkaloid found in Cinchona officinalis and Gongronema latifolium . It is used in asymmetric synthesis in organic chemistry . Cinchona alkaloids, including cinchonidine, have a significant impact on human civilization .
Synthesis Analysis
Cinchona alkaloids have been extensively explored and utilized in various fields such as medicine and catalysis . In a review, three total syntheses of cinchona alkaloids reported in 2018 are described .Molecular Structure Analysis
Cinchona alkaloids, including cinchonidine, are a unique class of quinoline alkaloids . They have been successfully applied in stereochemistry and asymmetric synthesis .Chemical Reactions Analysis
Cinchona alkaloids have a broad range of applications, including chiral stationary phases for enantioselective chromatography, novel biological activities, and several useful transformations converting them into other modular and chiral building blocks .Physical And Chemical Properties Analysis
Cinchonidine sulphate is a white powder . Its molecular formula is C38H46N4O6S and its molecular weight is 686.86 .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Cinchonidine Sulphate, like other Cinchona alkaloids, has been recognized for its antimalarial properties . Quinine, a major member of the Cinchona alkaloids, has been used as an antimalarial drug and is still an important drug for severe malaria cases .
Antiarrhythmic Properties
Quinidine, another Cinchona alkaloid, is known for its antiarrhythmic properties . It’s possible that Cinchonidine Sulphate may share similar properties due to its structural similarity with Quinidine.
Use in Stereochemistry and Asymmetric Synthesis
Cinchona alkaloids have been successfully applied in stereochemistry and in asymmetric synthesis . This suggests that Cinchonidine Sulphate could also be used in these fields.
Use in Enantioselective Chromatography
Cinchona alkaloids have been used as chiral stationary phases for enantioselective chromatography . Given its structural similarity to other Cinchona alkaloids, Cinchonidine Sulphate could potentially be used in this application as well.
Potential Treatment for SARS-CoV-2 Infection
Recent research has suggested that Quinine Sulphate, a Cinchona alkaloid, could be a potential treatment option for SARS-CoV-2 infection . Given the structural similarities, Cinchonidine Sulphate might also have potential in this area.
Source of Bioactive Molecules
Cinchona alkaloids have acted as lead drugs for the discovery of a number of bioactive molecules . Therefore, Cinchonidine Sulphate could potentially be a source of new bioactive molecules for drug discovery.
Wirkmechanismus
Target of Action
Cinchonidine sulphate, a major member of the Cinchona alkaloids, is known for its significant impact on human civilization .
Mode of Action
It is generally assumed that cinchona alkaloids, including cinchonidine sulphate, prevent the polymerization of the toxic hematin (aquafe(iii)protoporphyrin ix) formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin) .
Biochemical Pathways
Cinchonidine sulphate affects the biochemical pathway involved in the degradation of hemoglobin in erythrocytes. By preventing the polymerization of toxic hematin to hemozoin, it disrupts the life cycle of the malaria vector Plasmodium falciparum .
Pharmacokinetics
It has been reported that the mean plasma concentration for cinchonidine is approximately 25 mg/L .
Result of Action
The molecular and cellular effects of Cinchonidine sulphate’s action primarily involve the disruption of the life cycle of the malaria vector Plasmodium falciparum. By preventing the polymerization of toxic hematin to hemozoin, it inhibits the growth and multiplication of the malaria parasite .
Safety and Hazards
Zukünftige Richtungen
Cinchona alkaloids, including cinchonidine, have a broad spectrum of bioactivity and have received considerable attention as a core template in drug design . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for novel drug development .
Eigenschaften
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H22N2O.H2O4S/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)/t2*13-,14-,18-,19+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBHOISPYYYBTC-IDJJGHEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
524-61-8 | |
| Record name | Cinchonidine sulfate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonidine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINCHONIDINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JT77A1M4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What adverse effects have been observed with the topical use of cinchonidine sulphate?
A1: A case study [] reported a 26-year-old male experiencing a vesicular dermatitis with intense itching on his scalp, face, and neck after using a hair tonic containing cinchonidine sulphate. The reaction occurred within 24 hours of application and was characterized by tense, acuminate vesicles filled with clear to straw-colored fluid. The patient also experienced edema of the scalp and eyes, facial swelling, nausea, abdominal distress, and loose stools. Patch testing confirmed the cinchonidine sulphate-containing ingredient as the cause of the reaction.
Q2: Has cinchonidine sulphate been explored for any applications beyond its known antimalarial properties?
A2: Interestingly, a historical study [] investigated the use of cinchonidine sulphate in reducing the prevalence of "fever" cases in jails. While the exact methodology and results are not detailed in the abstract, this highlights an attempt to leverage the potential antipyretic properties of cinchonidine sulphate in a specific setting.
Q3: Are there any documented historical reviews or critiques of research involving cinchonidine sulphate?
A3: While not directly focusing on cinchonidine sulphate itself, a book review [] mentioning the compound provides a glimpse into the broader scientific discourse of that time. This suggests the existence of historical scientific literature potentially containing valuable insights into the early research and applications of cinchonidine sulphate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1456817.png)
![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)









![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)

![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)